molecular formula C5H10BrNO B1506668 2-Bromo-N-ethyl-N-methylacetamide CAS No. 119152-89-5

2-Bromo-N-ethyl-N-methylacetamide

Cat. No.: B1506668
CAS No.: 119152-89-5
M. Wt: 180.04 g/mol
InChI Key: TUGWYSNVIJREEF-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-N-methylacetamide (CAS 119152-89-5) is a brominated acetamide derivative of interest in organic synthesis and chemical research . With the molecular formula C5H10BrNO and a molecular weight of 180.04 g/mol, it serves as a versatile alkylating agent and a valuable synthetic intermediate . The bromine atom attached to the acetamide structure makes it highly reactive towards nucleophiles, enabling its use in nucleophilic substitution reactions to construct more complex molecules . This reactivity is fundamental for its application in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals . Compounds in this class are typically synthesized via acylation reactions and are characterized by their potential to undergo various transformations, including cross-coupling or alkylation reactions . As a building block, it facilitates the exploration of new chemical entities in medicinal chemistry and materials science. This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-ethyl-N-methylacetamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-3-7(2)5(8)4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGWYSNVIJREEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717846
Record name 2-Bromo-N-ethyl-N-methylacetamide
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Molecular Weight

180.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119152-89-5
Record name 2-Bromo-N-ethyl-N-methylacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID80717846
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Record name 2-bromo-N-ethyl-N-methylacetamide
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Contemporary Significance in Organic Chemistry Research

The contemporary significance of 2-Bromo-N-ethyl-N-methylacetamide in organic chemistry research lies primarily in its utility as a reactive intermediate for the synthesis of various organic compounds. While specific research exclusively focused on this compound is not extensively documented, its structural features place it within the broader and highly active field of α-haloacetamide chemistry. These compounds are recognized as valuable precursors for creating complex nitrogen-containing heterocyclic compounds, many of which are of biological interest. rsc.org

The reactivity of the carbon-bromine bond, activated by the adjacent carbonyl group, makes it susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, enabling the construction of diverse molecular scaffolds. The N,N-disubstituted nature of the amide, with ethyl and methyl groups, influences its solubility and reactivity compared to simpler bromoacetamides.

A general synthetic route to N,N-disubstituted α-bromoacetamides involves the reaction of a secondary amine with bromoacetyl bromide. In the case of this compound, this would involve the reaction of N-ethyl-N-methylamine with bromoacetyl bromide, typically in the presence of a base like triethylamine (B128534) to neutralize the hydrogen bromide byproduct.

Historical Development and Context Within Bromoacetamide Chemistry

The study of bromoacetamides has a long history, with early research focusing on the synthesis and reactivity of the parent compound, N-bromoacetamide. Historically, N-bromoacetamide was prepared from acetamide (B32628) and bromine in the presence of a base such as potassium hydroxide (B78521). researchgate.net These early studies laid the groundwork for understanding the chemical behavior of the bromoacetamide functional group.

A significant area of historical research involving N-bromoacetamide was its reaction with olefins. These reactions were initially explored in the context of allylic bromination, similar to the well-known Wohl-Ziegler reaction. However, further investigation revealed that N-bromoacetamide can also undergo addition reactions to the double bond, leading to the formation of 2-bromo-N-bromoacetimidates, a class of compounds discovered through this line of inquiry. amtchem.com This historical work highlighted the dual reactivity of bromoacetamides, capable of participating in both radical and ionic reaction pathways. The development of various N-substituted and α-substituted bromoacetamides expanded the synthetic utility of this class of compounds, allowing for finer control over their reactivity and physical properties.

Overview of Current Research Trajectories

Direct Bromination Strategies for Amide α-Positions

The direct introduction of a bromine atom onto the α-carbon of an amide is a potential route for the synthesis of this compound. This strategy involves the reaction of N-ethyl-N-methylacetamide with a suitable brominating agent.

Exploration of Brominating Reagents and Their Efficacy

A variety of reagents are known for the α-bromination of carbonyl compounds. For amides, reagents like N-bromosuccinimide (NBS) are often employed. manac-inc.co.jp The efficacy of these reagents is dependent on their ability to generate a bromine electrophile or a bromine radical, which can then react at the α-position. The reaction is often initiated by a radical initiator or light. While direct bromination of N-ethyl-N-methylacetamide is a plausible synthetic route, specific examples detailing the use of various brominating reagents for this particular substrate are not extensively documented in publicly available chemical literature. However, the general principles of α-bromination of carbonyls suggest that reagents like bromoacetyl bromide could also be considered, though this typically falls under the category of nucleophilic substitution when reacting with an amine. chemicalbook.com

Role of Organic Bases in Reaction Selectivity and Yield Optimization

In direct bromination reactions, particularly those involving reagents that produce acidic byproducts like hydrogen bromide (HBr), the use of an organic base is crucial. A non-nucleophilic organic base, such as triethylamine (B128534), can be employed to scavenge the acid generated during the reaction. chemicalbook.com This prevents the protonation of the starting material or product and can help to drive the reaction to completion, thereby optimizing the yield. The base can also play a role in promoting the formation of the enolate, which is the reactive intermediate in many α-halogenation reactions.

Investigation of Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the outcome of a direct bromination reaction. The solvent's polarity can affect the stability of the intermediates and transition states. For radical brominations, non-polar solvents like carbon tetrachloride were traditionally used, though safer alternatives are now preferred. For ionic pathways, a solvent that can support the formation of charged intermediates would be more suitable. For instance, the use of ethyl acetate (B1210297) has been noted in the synthesis of similar bromoacetamides. chemicalbook.com The solubility of the reactants and reagents in the chosen solvent is also a critical factor for an efficient reaction.

Nucleophilic Substitution Approaches for this compound Synthesis

A more commonly documented and arguably more direct route to this compound involves a nucleophilic substitution reaction. This pathway builds the amide functionality and incorporates the bromoacetyl group in a single, well-defined step.

Precursor Compounds and Reaction Conditions

This synthetic approach typically involves the reaction of N-ethyl-N-methylamine with bromoacetyl bromide or bromoacetyl chloride. irejournals.comresearchgate.net In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases for this transformation include tertiary amines like triethylamine or inorganic bases such as potassium carbonate. chemicalbook.comirejournals.com The reaction is often performed in an aprotic solvent like ethyl acetate or dichloromethane (B109758) at controlled temperatures, frequently starting at 0°C and then proceeding at room temperature. chemicalbook.comirejournals.com

A representative reaction is the synthesis of 2-bromo-N-methylacetanilide, a structurally similar compound, from N-methylaniline and bromoacetyl bromide using triethylamine as a base in ethyl acetate. chemicalbook.com The reaction proceeds with high efficiency.

Table 1: Reaction Conditions for the Synthesis of N-Substituted Bromoacetamides

Product Amine Precursor Acyl Halide Base Solvent Temperature Reference
2-Bromo-N-methylacetanilide N-Methylaniline Bromoacetyl bromide Triethylamine Ethyl acetate 0°C to 25°C chemicalbook.com
2-Bromo-N-(p-chlorophenyl)acetamide 4-Chloroaniline Bromoacetyl bromide Potassium carbonate Dichloromethane Room Temperature irejournals.com

Mechanistic Analysis of Substitution Pathways

The synthesis of this compound via this route proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-ethyl-N-methylamine attacks the carbonyl carbon of bromoacetyl bromide. This leads to the formation of a tetrahedral intermediate. Subsequently, the bromide ion is eliminated as a leaving group, and a proton is removed from the nitrogen atom (typically by the added base), resulting in the formation of the final product, this compound, and the corresponding hydrohalide salt of the base. The presence of the bromine atom on the acyl halide does not typically interfere with this primary reaction pathway under controlled conditions.

Comparative Analysis of Synthetic Routes

The principal method for synthesizing this compound is the reaction of N-ethyl-N-methylamine with bromoacetyl bromide or a related acylating agent. Variations in reaction conditions, such as the choice of solvent and base, can influence the efficiency, scalability, and purity of the final product.

A typical synthesis involves the dropwise addition of bromoacetyl bromide to a solution of N-ethyl-N-methylamine in an inert solvent, often in the presence of a base to neutralize the hydrogen bromide byproduct.

Reaction Scheme:

Generated code

The efficiency of a chemical synthesis can be assessed by its reaction yield and atom economy. Atom economy provides a measure of how many atoms from the reactants are incorporated into the desired product.

For the synthesis of this compound from N-ethyl-N-methylamine and bromoacetyl bromide, the atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

CompoundMolecular FormulaMolecular Weight ( g/mol )
N-ethyl-N-methylamineC3H9N59.11
Bromoacetyl bromideC2H2Br2O201.84
This compound C5H10BrNO 180.05
Hydrogen bromide (byproduct)HBr80.91

Calculation:

Atom Economy = (180.05 / (59.11 + 201.84)) x 100 ≈ 68.9%

Alternative acylating agents, such as bromoacetic anhydride (B1165640), could be considered. While potentially offering a higher atom economy by avoiding the formation of HBr, the synthesis of the anhydride itself is an additional step that may have its own efficiency and cost implications.

For research applications, the scalability of a synthetic route is crucial to ensure that sufficient quantities of the compound can be produced as needed. The acylation of N-ethyl-N-methylamine with bromoacetyl bromide is generally considered a scalable reaction for laboratory purposes.

Key factors to consider for scaling up this synthesis include:

Heat Management: The reaction is exothermic, and efficient heat dissipation is necessary to prevent side reactions and ensure safety, especially on a larger scale. The use of a jacketed reactor and controlled addition of the acylating agent are important.

Mixing: Ensuring efficient mixing is critical to maintain a homogeneous reaction mixture and prevent localized high concentrations of reactants, which could lead to the formation of impurities.

Work-up Procedure: The separation of the product from the reaction mixture, which typically involves extraction and washing steps, needs to be optimized for larger volumes to minimize product loss and solvent usage.

Reagent Cost and Availability: The cost and availability of the starting materials, N-ethyl-N-methylamine and bromoacetyl bromide, will impact the feasibility of large-scale synthesis.

The purity of the synthesized this compound is critical for its intended application. The primary impurities that may arise from the synthesis include unreacted starting materials and byproducts from side reactions.

Potential Impurities and Their Origin:

ImpurityPotential Origin
N-ethyl-N-methylamineIncomplete reaction.
Bromoacetic acidHydrolysis of bromoacetyl bromide by trace water.
N,N'-bis(ethyl(methyl)carbamoyl)methaneReaction of the product with unreacted amine (if excess amine is used).

Purification of the crude product is typically achieved through techniques such as distillation under reduced pressure or column chromatography. The choice of purification method will depend on the nature and quantity of the impurities present. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and identity of the final product.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound from N-ethyl-N-methylamine and bromoacetyl bromide does not inherently involve the creation of a stereocenter, as the product is achiral. Therefore, stereochemical control is not a factor in this specific reaction.

Regioselectivity, which refers to the preference of a chemical reaction to form one constitutional isomer over another, is also not a significant consideration in this synthesis. The acylation occurs at the nitrogen atom of N-ethyl-N-methylamine, which is the only reactive site for this type of reaction under standard conditions. The structure of N-ethyl-N-methylamine is symmetrical with respect to the two alkyl groups on the nitrogen, so only one acylation product is possible.

However, if an unsymmetrical secondary amine were used as a starting material, regioselectivity could become a factor, influenced by the electronic and steric properties of the different alkyl groups attached to the nitrogen atom. In the case of N-ethyl-N-methylamine, the acylation is straightforward and leads to a single, well-defined product.

Nucleophilic Substitution Reactions of the Bromine Moiety

The presence of a bromine atom alpha to a carbonyl group makes this compound an electrophilic substrate, susceptible to attack by a variety of nucleophiles. This reactivity is central to its role as a building block in organic synthesis.

The carbon-bromine bond in this compound is polarized, with the carbon atom carrying a partial positive charge, making it a target for nucleophilic attack. While specific studies on this compound are limited, the reactivity of analogous α-bromoamides provides significant insight.

Kinetic studies on the reactions of N-methyl-α-bromoacetanilides with substituted benzylamines in dimethyl sulfoxide (B87167) have been conducted, revealing the influence of both the nucleophile and the substrate structure on the reaction rate researchgate.net. These reactions proceed via a nucleophilic substitution mechanism where the benzylamine (B48309) displaces the bromide ion.

Generally, the reactivity of nucleophiles follows their order of nucleophilicity. Soft nucleophiles like thiols are known to be highly effective in displacing halides from α-halo carbonyl compounds nih.gov. The high reactivity of thiolate anions, in particular, makes them potent nucleophiles for such transformations nih.gov. Amines, being moderately strong nucleophiles, also readily participate in these substitution reactions bham.ac.uk. Alkoxides, which are strong bases and potent nucleophiles, are expected to react rapidly with this compound, although this can also lead to competing elimination reactions.

The general trend for nucleophilic substitution at an α-halo amide is as follows:

NucleophileGeneral Reactivity
Thiols/ThiolatesHigh
AminesModerate to High
AlkoxidesHigh (competing elimination possible)

The kinetics of nucleophilic substitution reactions involving α-bromoamides have been investigated using techniques such as Hammett and Brønsted plots. For the reaction of N-methyl-α-bromoacetanilides with X-benzylamines, biphasic concave downwards Brønsted plots (log k vs. pKa) were observed, with a breakpoint at X=H researchgate.net. This suggests a change in the transition state structure with the changing basicity of the nucleophile researchgate.net.

Similarly, Hammett plots (log k vs. σ) for variations in the substituent on the substrate's aromatic ring were found to be biphasic concave upwards/downwards, indicating a change in the reaction mechanism or transition state character depending on the electronic nature of the substituent researchgate.net. For electron-donating groups on the substrate, a concerted mechanism with a five-membered ring transition state involving hydrogen bonding has been proposed. In contrast, for electron-withdrawing groups, a concerted mechanism with an enolate-like transition state where the nucleophile attacks the α-carbon is suggested researchgate.net. While these findings are for N-methyl-α-bromoacetanilides, they provide a valuable framework for understanding the potential kinetic and thermodynamic behavior of this compound.

ParameterObservation for Analogue (N-methyl-α-bromoacetanilides)Implication
Brønsted PlotBiphasic concave downwards researchgate.netChange in transition state with nucleophile basicity researchgate.net
Hammett PlotBiphasic concave upwards/downwards researchgate.netChange in mechanism with substrate electronics researchgate.net

It is important to note that other mechanisms, such as those involving carbocation intermediates (SN1), would lead to racemization. The actual stereochemical outcome would depend on the specific reaction conditions, including the solvent, the nature of the nucleophile, and the substitution pattern of the amide.

Reduction Chemistry of the Amide and Bromo-Substituent

The reduction of this compound offers pathways to different products depending on the reducing agent and reaction conditions. Both the amide functionality and the carbon-bromine bond can be targeted for reduction.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines doubtnut.com. The reduction of N-methylacetamide with LiAlH₄ in ether, for instance, yields the corresponding amine doubtnut.com. Applied to this compound, LiAlH₄ would be expected to reduce the amide group to an amine, yielding N-ethyl-N-methyl-2-bromoethanamine. However, LiAlH₄ can also reduce the carbon-bromine bond. Therefore, the reaction could potentially lead to a mixture of products, including the fully reduced N,N-diethyl-N-methylamine.

The electrochemical reduction of tertiary α-bromoisobutyramides results in the cleavage of the carbon-bromine bond to form a carbanion intermediate rsc.org. This suggests that hydride reagents could also facilitate the reductive cleavage of the C-Br bond in this compound.

Achieving selective reduction of either the amide or the bromo-substituent is a key synthetic challenge. For the selective reduction of the amide group in the presence of a halogen, milder and more selective reducing agents are required. A discussion on the reduction of the similar compound, 2-bromo-N,N-dimethylacetamide, suggests that a controlled reduction with Borane-tetrahydrofuran (BTHF) complex can be effective for converting the amide to an amine while preserving the bromo substituent researchgate.net. This approach could likely be applied to this compound to selectively obtain N-ethyl-N-methyl-2-bromoethanamine.

Conversely, to selectively reduce the carbon-bromine bond while leaving the amide intact, other methods would be necessary. Catalytic hydrogenation or radical-based reductions could potentially achieve this transformation, though specific examples for this substrate are not detailed in the available literature.

Reducing AgentPotential Outcome for this compound
Lithium Aluminum Hydride (LiAlH₄)Reduction of both amide and C-Br bond doubtnut.comrsc.org
Borane-tetrahydrofuran (BTHF)Selective reduction of the amide to an amine researchgate.net

Oxidation Pathways and Product Characterization

While specific studies on the oxidation of this compound are not extensively documented, the reactivity of analogous N,N-disubstituted acetamides and α-haloamides allows for the postulation of several potential oxidation pathways. The primary sites susceptible to oxidation are the nitrogen-bound alkyl groups and the α-carbon.

Oxidizing agents can target the N-alkyl groups, potentially leading to N-dealkylation, a common metabolic pathway for amines and amides. nih.gov For instance, the oxidation of related N,N-diphenylacetamides with reagents like peracetic acid or m-chloroperbenzoic acid (m-CPBA) has been shown to yield multiple products, indicating complex reaction channels. osti.gov In the case of this compound, this could result in the formation of 2-Bromo-N-ethylacetamide or 2-Bromo-N-methylacetamide alongside corresponding aldehydes (acetaldehyde and formaldehyde).

Alternatively, photocatalytic oxidation presents another pathway. The oxidation of α-substituted amines can lead to the formation of amides or lactams, with molecular oxygen often serving as the oxygen source in a radical-mediated process. researchgate.net The presence of the α-bromo substituent introduces further complexity, potentially influencing radical stability and subsequent reaction outcomes.

Characterization of the resulting products would rely on standard spectroscopic techniques. The formation of N-dealkylated products would be identified by changes in the 1H and 13C NMR spectra, specifically the disappearance of the N-ethyl or N-methyl signals. The generation of carbonyl byproducts like aldehydes would be confirmed by their characteristic spectroscopic signatures.

Interactions with Electrophilic Species

The primary role of α-haloamides in chemical reactions is that of an electrophile, where the α-carbon is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. nih.gov However, for this compound to interact with electrophilic species, it must first be converted into a nucleophile. This is achieved through the deprotonation of the α-carbon to form an enolate.

Due to the electron-donating nature of the amide nitrogen, the α-hydrogens of amides are less acidic (pKa ≈ 25-30) than those of ketones (pKa ≈ 19-20) or esters (pKa ≈ 25). masterorganicchemistry.com Consequently, the formation of an amide enolate requires a very strong, non-nucleophilic base to ensure complete and irreversible deprotonation. libretexts.orglibretexts.org Suitable bases include lithium diisopropylamide (LDA), sodium hydride (NaH), and sodium amide (NaNH2), typically used in aprotic solvents like tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org

Once generated, the enolate of this compound is a potent nucleophile. As an ambident nucleophile, it can react with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with "soft" electrophiles, such as alkyl halides or aldehydes, typically occur at the carbon, leading to C-C bond formation. masterorganicchemistry.combham.ac.uk

Table 1: Conditions for Enolate Formation and Reaction

StepReagents & ConditionsPurpose
Enolate Formation Strong, non-nucleophilic base (e.g., LDA, NaH) in an aprotic solvent (e.g., THF) at low temperature. libretexts.orglibretexts.orgTo deprotonate the α-carbon and form the nucleophilic enolate in high concentration.
Reaction Addition of an electrophile (e.g., alkyl halide, aldehyde, ketone). masterorganicchemistry.comTo form a new bond at the α-carbon of the original amide.

This two-step sequence allows this compound to function as a nucleophilic building block, although its inherent electrophilicity remains its more common reactive mode.

Rearrangement Reactions and Fragmentations

The structure of this compound allows for the possibility of several rearrangement and fragmentation reactions, particularly under basic conditions or upon ionization.

Favorskii-Like Rearrangement: The most notable potential rearrangement is analogous to the Favorskii rearrangement seen in α-halo ketones. wikipedia.orgnumberanalytics.com While the classical Favorskii rearrangement involves ketones, a "Favorskii-like" rearrangement has been documented for aliphatic α-bromo amides. This reaction is initiated by a base, which abstracts an α-proton to form an enolate. Instead of simple nucleophilic substitution, the enolate can undergo intramolecular cyclization to form a transient α-lactam (aziridinone) intermediate. Subsequent nucleophilic attack on this strained ring can lead to a rearranged product rather than the direct substitution product. For example, the reaction of an α-bromoamide with an amine nucleophile in the presence of aqueous potassium hydroxide (B78521) was found to yield a rearranged amino piperazine, whereas using a milder base system (sodium carbonate/potassium iodide) favored the non-rearranged substitution product.

Fragmentation Pathways: In mass spectrometry, amides and alkyl halides exhibit characteristic fragmentation patterns. The ionization of this compound would likely lead to several key fragmentations:

Alpha-Cleavage: A common pathway for amides is the cleavage of the N-CO bond. researchgate.net Additionally, α-cleavage adjacent to the bromine atom is a characteristic fragmentation for alkyl halides, which would be driven by the formation of a resonance-stabilized cation. youtube.com

Loss of Bromine: Cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical (Br•) and the formation of a carbocation. youtube.com

McLafferty Rearrangement: If one of the N-alkyl chains is long enough (three or more carbons with a γ-hydrogen), a McLafferty rearrangement could occur, but this is not possible for the N-ethyl or N-methyl groups.

Comparative Reactivity Studies with Related Bromoacetamides

Influence of N-Substituent Modifications on Reactivity

The reactivity of 2-bromoacetamides is significantly influenced by the nature of the substituents on the nitrogen atom. These substituents exert both electronic and steric effects that modulate the electrophilicity of the carbonyl carbon and the accessibility of the α-carbon for nucleophilic attack. Comparing this compound to its analogues with less substitution on the nitrogen reveals these influences.

Electronic Effects: The N-ethyl and N-methyl groups in the target compound are electron-donating via induction. This increases the electron density on the amide nitrogen, which in turn donates more electron density to the carbonyl carbon through resonance. This effect reduces the electrophilicity of the carbonyl carbon and slightly decreases the acidity of the α-hydrogens compared to unsubstituted (primary) or monosubstituted (secondary) bromoacetamides. In contrast, N-aryl substituents, being electron-withdrawing, would increase the electrophilicity of the carbonyl. mdpi.com

Steric Effects: The presence of two alkyl groups on the nitrogen creates more steric hindrance around the amide functionality compared to primary or secondary amides. This can impede the approach of bulky nucleophiles targeting either the carbonyl carbon or the α-carbon.

Table 2: Comparison of N-Substituted 2-Bromoacetamides

CompoundN-SubstituentsExpected Relative Reactivity (SN2 at α-carbon)Key Factors
2-Bromoacetamide-H, -HHighestLeast steric hindrance.
2-Bromo-N-methylacetamide-H, -CH3HighMinor increase in steric hindrance.
2-Bromo-N-ethylacetamide-H, -CH2CH3Medium-HighModerate steric hindrance.
This compound -CH3, -CH2CH3LowestGreatest steric hindrance from N-alkyl groups; reduced carbonyl electrophilicity.
2-Bromo-N-phenylacetamide-H, -C6H5MediumSteric hindrance from phenyl group, but increased carbonyl electrophilicity.

Therefore, in reactions like nucleophilic substitution at the α-carbon, the reactivity is expected to decrease as the steric bulk on the nitrogen atom increases.

Reactivity Differences in α-Halogenated Amides

The identity of the halogen atom at the α-position is a primary determinant of the reactivity of α-halogenated amides in reactions involving the cleavage of the carbon-halogen (C-X) bond. The reactivity generally follows the inverse of the C-X bond dissociation energy (BDE).

The C-X bond strength decreases down the halogen group: C-F > C-Cl > C-Br > C-I. youtube.com This trend dictates that the iodo-substituted amide is the most reactive toward nucleophilic substitution, while the fluoro-substituted amide is the least reactive, as more energy is required to break the stronger C-F bond. youtube.com

Table 3: Carbon-Halogen Bond Dissociation Energies (BDE) and Predicted Reactivity

α-HaloacetamideCarbon-Halogen BondAverage BDE (kJ/mol)Predicted Relative Reactivity (SN2)
2-Fluoro-N-ethyl-N-methylacetamideC–F~485Lowest
2-Chloro-N-ethyl-N-methylacetamideC–Cl~328Low
This compound C–Br~276High
2-Iodo-N-ethyl-N-methylacetamideC–I~240Highest
(BDE values are representative for haloalkanes). youtube.comucsb.edu

This reactivity order (I > Br > Cl > F) is fundamental to understanding and predicting the outcomes of reactions where the halide acts as the leaving group. While factors like the nature of the nucleophile and solvent also play crucial roles, the inherent strength of the carbon-halogen bond provides the primary basis for comparing the reactivity across the series of α-halogenated amides.

Advanced Applications of 2 Bromo N Ethyl N Methylacetamide in Organic Synthesis

Role as a Key Organic Intermediate in Multi-Step Synthesis

As a bifunctional compound, 2-Bromo-N-ethyl-N-methylacetamide is well-suited to serve as a key intermediate in multi-step synthetic sequences. The presence of the bromine atom, a good leaving group, and the sterically accessible carbonyl group of the tertiary amide allows for sequential and controlled reactions.

Construction of Complex Molecular Architectures

The construction of complex molecules often relies on the stepwise addition of molecular fragments. α-Haloamides, such as this compound, are valuable in this regard as they can act as electrophilic synthons. nih.gov The carbon atom bearing the bromine is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This fundamental reaction enables the elongation of carbon chains and the introduction of diverse functional groups.

For instance, in a hypothetical sequence, the bromo-substituent can be displaced by a carbanion or an organometallic reagent in a cross-coupling reaction. nih.gov Subsequent modification of the amide moiety, although generally stable, could then be undertaken to further elaborate the molecular structure. This step-by-step approach, facilitated by the distinct reactivity of the two functional groups within this compound, allows for the methodical assembly of intricate molecular designs.

Synthesis of Nitrogen-Containing Heterocycles (as implied for general organic intermediates)

Nitrogen-containing heterocycles are core structures in a vast number of biologically active compounds and functional materials. nih.govresearchgate.net The synthesis of these ring systems is a central goal in organic chemistry. α-Haloamides are established precursors for various heterocyclic systems. nih.govnih.gov Their ability to function as alkylating agents for nitrogen, sulfur, or oxygen nucleophiles is the basis for many cyclization strategies.

Theoretically, this compound could be employed in reactions such as the Hantzsch thiazole (B1198619) synthesis or similar condensations. By reacting with a molecule containing two nucleophilic centers, such as a thioamide or an amidine, the bromoacetamide derivative can provide a two-carbon unit required to form a five- or six-membered ring. For example, reaction with a primary amine or hydrazine (B178648) derivative could lead to the formation of piperazinones or other related saturated heterocycles after an initial alkylation followed by an intramolecular cyclization. The N-ethyl-N-methyl substitution pattern on the amide nitrogen would remain as a distinct feature on the final heterocyclic product.

Building Block in Pharmaceutical and Agrochemical Research

The search for new bioactive molecules is a primary driver of synthetic chemistry. Small, functionalized building blocks are essential for generating libraries of compounds for high-throughput screening and for the rational design of new drugs and crop protection agents. csmres.co.ukenamine.net

Design and Synthesis of Precursors for Bioactive Compounds

The α-amido carbonyl unit is a common feature in many biologically active molecules. The ability to introduce the -C(O)N(Et)Me fragment via an alkylation reaction makes this compound a potentially useful precursor. Enantioenriched α-haloamides, for example, are recognized as valuable linchpins for preparing chiral motifs found in agrochemical and pharmaceutical compounds. nih.gov The reaction of this compound with various nucleophiles can generate a diverse set of precursors. These precursors can then be further elaborated into more complex target molecules for biological evaluation. nih.gov The introduction of this specific amide group can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. mdpi.com

Scaffold Generation for Drug Discovery

In drug discovery, a scaffold is a core chemical structure to which various substituents are attached to create a library of related compounds. The α-ketoamide motif, which can be accessed from α-haloamides, is considered a privileged structure in medicinal chemistry due to its wide range of biological activities. acs.orgrsc.org this compound can serve as a starting point for generating novel scaffolds. For example, its reaction with a nucleophile can be the first step in a multi-component reaction to rapidly build molecular complexity. The resulting structures, containing the N-ethyl-N-methylacetamido moiety, can be screened for interactions with various biological targets. The versatility of α-haloamides in C-C cross-coupling reactions further expands their utility in creating diverse molecular scaffolds. nih.gov

Development of Novel Synthetic Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing the capabilities of organic synthesis. Functionalized organic molecules can be transformed into specialized reagents or act as ligands that modify the reactivity and selectivity of metal catalysts.

While specific examples are not documented, the structure of this compound suggests potential in this area. The molecule could be modified to incorporate other reactive groups, thereby creating a novel bifunctional or polyfunctional reagent. For instance, the bromine could be replaced by a phosphine (B1218219) or a heterocyclic group capable of coordinating to a metal center. The resulting compound could then be investigated as a ligand in catalysis, where the N-ethyl-N-methylamide group might influence the steric and electronic environment of the catalyst, potentially leading to improved performance in asymmetric synthesis or other challenging transformations. acs.org

Chemical Compound Information

Compound Name
This compound
Acetic acid
Acetyl chloride
Ammonia
Hydrazine
Thioamide
Amidines
Piperazinone

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 119152-89-5 bldpharm.comachemblock.com
Molecular Formula C5H10BrNO bldpharm.comachemblock.com
Molecular Weight 180.05 g/mol achemblock.com
IUPAC Name This compound achemblock.com
Purity ~95% achemblock.com
SMILES O=C(N(CC)C)CBr achemblock.com

Probes for Reaction Mechanism Elucidation

The utility of this compound as a probe in mechanistic studies stems from its inherent chemical properties. As an α-haloamide, it possesses an electrophilic carbon center alpha to the carbonyl group, making it susceptible to attack by nucleophiles. The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. The N-ethyl and N-methyl substituents on the amide nitrogen can influence the steric and electronic environment around the reactive center, providing a unique tool for probing the subtleties of reaction transition states.

Investigations into reaction mechanisms often involve the introduction of a trapping agent to capture a fleeting intermediate, such as a carbanion or an enolate. In such a scenario, this compound can serve as an efficient electrophilic trap. The rate of the trapping reaction can provide insights into the concentration and reactivity of the transient intermediate.

For instance, in the study of a base-mediated reaction believed to proceed through an enolate intermediate, the addition of this compound to the reaction mixture can lead to the formation of a new C-C bond. The isolation and characterization of this adduct provide compelling evidence for the existence of the proposed enolate.

A hypothetical study investigating a nucleophilic substitution reaction might employ this compound to understand the nature of the nucleophile. By comparing the reaction rates of different nucleophiles with this specific substrate, a relative nucleophilicity scale can be established under the given reaction conditions.

Computational Chemistry and Theoretical Studies on 2 Bromo N Ethyl N Methylacetamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like 2-Bromo-N-ethyl-N-methylacetamide.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For this compound, a key area of interest is its reactivity, particularly nucleophilic substitution at the alpha-carbon bearing the bromine atom.

The reactions of α-haloamides are diverse, involving pathways such as substitution, elimination, and radical-mediated transformations. nih.govbohrium.com Computational studies on related α-haloacetates and α-haloketones have demonstrated that the reaction mechanism can be complex, with competing pathways like proton-coupled electron transfer (PCET), hydrogen atom transfer (HAT), and halogen abstraction (XA). nih.govresearchgate.net For instance, a computational investigation into the reactions of a hydrogen atom with haloacetates revealed that dechlorination occurs via a PCET mechanism. nih.gov To understand the debromination of this compound, a similar computational approach could be employed, calculating the activation barriers for different proposed mechanisms.

A hypothetical reaction pathway for the nucleophilic substitution of this compound with a generic nucleophile (Nu⁻) could be modeled using DFT. The process would involve locating the transition state structure and calculating the free energy of activation (ΔG‡), providing a quantitative measure of the reaction rate. Such calculations have been successfully applied to understand the cleavage of amide bonds and other complex organic reactions. usfq.edu.ecnih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways of this compound

Reaction PathwayNucleophileSolvent ModelActivation Energy (kcal/mol)
SN2OH⁻Water (PCM)18.5
E2OH⁻Water (PCM)22.1
Halogen Abstraction•CH₃Gas Phase15.3

Note: This table is illustrative and presents hypothetical data that would be the target of DFT calculations.

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a complex conformational landscape. DFT calculations can be used to identify stable conformers and determine their relative energies.

Studies on the closely related N-ethyl-N-methylacetamide have utilized methods like HF/6-311++G** and B3LYP to analyze the stabilities of its syn and anti forms. researchgate.net These studies have shown that the relative orientation of the methyl part of the N-ethyl group is nearly perpendicular to the plane of the heavy atoms. researchgate.net Similar analyses could be applied to this compound to understand how the bulky bromine atom influences the conformational preferences around the C-C and C-N bonds.

The stability of different conformers is influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation. researchgate.net By calculating the energies of various conformers, a Boltzmann distribution can be predicted, giving insight into the predominant structures at a given temperature. This information is crucial for interpreting spectroscopic data and understanding intermolecular interactions.

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to observe the dynamic behavior of molecules over time. youtube.com An MD simulation of this compound, either in a pure liquid state or in solution, would reveal details about its intermolecular interactions.

MD simulations can model how the molecule interacts with solvent molecules, such as water, or with other solutes. halo.science This is particularly relevant for understanding its solubility and transport properties. For instance, simulations could show the formation and dynamics of hydrogen bonds between the carbonyl oxygen of the amide and water molecules. The behavior of similar molecules, like N-methylacetamide in aqueous solution, has been extensively studied using MD to understand protein hydration and interactions. researchgate.netnih.gov

The simulation would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for every atom in the system. mdpi.com The resulting trajectory provides a wealth of information, including radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. Such simulations can also be used to study the aggregation behavior of the molecule or its interaction with biological macromolecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.goveuropa.eu These models are widely used in medicinal chemistry and toxicology to predict the properties of new compounds without the need for extensive experimental testing. qsartoolbox.org

For this compound, a QSAR model could be developed to predict its potential toxicity. Many α-haloamides exhibit biological activity, and QSAR studies on related compounds, such as N-substituted fluoroacetamides, have successfully correlated their toxicity with molecular descriptors like lipophilicity (logP), steric parameters, and electronic properties. nih.gov A typical QSAR study involves:

Compiling a dataset of structurally related compounds with known activities.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. youtube.com

A QSPR model could be used to predict physical properties like boiling point, vapor pressure, or solubility. These models are built using a similar methodology to QSAR but focus on physicochemical properties instead of biological activity.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR for this compound

Descriptor TypeExample DescriptorsPredicted Property
ElectronicDipole Moment, HOMO/LUMO energiesReactivity, Toxicity
StericMolecular Volume, Surface AreaBinding Affinity
LipophiliclogPMembrane Permeability, Toxicity
TopologicalWiener Index, Connectivity IndicesVarious Physical Properties

Prediction of Spectroscopic Signatures and Validation

Computational methods are highly effective at predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). arxiv.orgchimia.ch These predictions are invaluable for validating experimental results and aiding in structure elucidation. scilit.comsemanticscholar.org

For this compound, DFT calculations can predict its ¹H and ¹³C NMR spectra. The process typically involves optimizing the geometry of the most stable conformers and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to obtain the isotropic shielding values, which are then converted to chemical shifts. uncw.eduescholarship.org Comparing the predicted spectrum with the experimental one can confirm the molecular structure. Machine learning approaches are also emerging to accelerate the prediction of NMR spectra with high accuracy. frontiersin.org

Similarly, the vibrational frequencies can be calculated. These calculations provide the positions and intensities of the characteristic absorption bands, such as the C=O stretch (Amide I band) and the C-N stretch. The calculated frequencies are often systematically scaled to better match experimental data. Studies on N-methylacetamide have shown that computational spectroscopy can effectively model the influence of hydrogen bonding on the amide vibrational modes. nih.govresearchgate.net

Electronic Structure Analysis and Bonding Characterization

A deeper understanding of the chemical nature of this compound can be gained by analyzing its electronic structure. Natural Bond Orbital (NBO) analysis is a powerful technique for this purpose. uni-muenchen.dewisc.edu NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds.

For this compound, NBO analysis would provide quantitative information about:

Hybridization: The hybridization of each atom can be determined.

Bonding: The composition of each bond in terms of atomic orbital contributions can be analyzed, revealing the polarity of bonds like C-Br, C=O, and C-N.

Hyperconjugation: The analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between the nitrogen lone pair and the C=O π* antibonding orbital is a key feature of amide resonance. rsc.org The influence of the bromine atom on these electronic interactions can be assessed.

This analysis provides a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Analytical Methodologies for 2 Bromo N Ethyl N Methylacetamide Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to separating 2-Bromo-N-ethyl-N-methylacetamide from starting materials, by-products, and residual solvents that may be present after its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase. thermofisher.com The separation mechanism is based on the differential partitioning of the analyte between the two phases.

For this compound, a C18 column is typically effective, offering a robust hydrophobic surface for interaction. nih.govhplc.eu The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, which is run under either isocratic or gradient elution conditions to achieve optimal separation. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is particularly useful for separating mixtures with components of varying polarity.

Detection is commonly achieved using a Photodiode Array (PDA) or UV-Vis detector. The tertiary amide chromophore within the molecule allows for detection at a specific wavelength, typically in the low UV range (e.g., 200-220 nm). A PDA detector provides the added advantage of acquiring a full UV spectrum for the eluted peak, aiding in peak identification and purity assessment. nih.gov

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic compounds. In the context of this compound production, GC is crucial for identifying and quantifying residual solvents used during synthesis and purification (e.g., dichloromethane (B109758), ethyl acetate (B1210297), or toluene). rroij.comglobalresearchonline.net The presence of these solvents is strictly regulated in many applications, necessitating a sensitive and accurate analytical method.

The technique typically employs a high-temperature capillary column, such as a DB-624 or Rtx-624, which is designed for the separation of volatile polar compounds. rroij.comshimadzu.com A common setup involves static headspace injection, where the sample is heated in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC. This approach prevents non-volatile matrix components from contaminating the instrument. A Flame Ionization Detector (FID) is standard for this analysis, providing high sensitivity for most organic solvents. globalresearchonline.net

Table 2: Typical Headspace GC Parameters for Residual Solvent Analysis

ParameterCondition
Column Rtx-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min
Injector Temperature 200 °C
Detector (FID) Temp 250 °C
Headspace Vial Temp 80 °C
Sample Diluent Dimethyl sulfoxide (B87167) (DMSO)

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), the N-methyl group (a singlet), and the bromoacetyl group (a singlet for the -CH2Br). The integration of these peaks would correspond to the number of protons in each group (2H, 3H, 3H, and 2H, respectively). Due to rotational isomers (syn and anti) around the amide C-N bond, some peaks may appear doubled, as observed in related N-ethyl,N-methylacetamides. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the molecule (the carbonyl, the brominated methylene, the N-methylene, the N-methyl, and the ethyl methyl) would produce a unique signal. The chemical shifts are indicative of the carbon's electronic environment. For instance, the carbonyl carbon would appear significantly downfield (~165-170 ppm).

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between the coupled protons of the ethyl group, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
-CH₂Br~3.9 (s, 2H)~28-32
-N-CH₂-CH₃~3.4 (q, 2H)~42-46
-N-CH₃~3.0 (s, 3H)~34-38
-N-CH₂-CH₃~1.2 (t, 3H)~12-15
>C=O-~167-170

(Note: Predicted values are based on standard chemical shift tables and data for similar structures. Actual values may vary based on solvent and other conditions. 's' = singlet, 't' = triplet, 'q' = quartet.)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, MS is particularly informative due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. chemguide.co.uk This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which appear as a pair of peaks (an M+ peak and an M+2 peak) of almost equal intensity, separated by two mass-to-charge (m/z) units. youtube.comdocbrown.info This doublet is a clear indicator of the presence of a single bromine atom in the ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or five decimal places. This precision allows for the determination of the compound's elemental formula, distinguishing it from other molecules that may have the same nominal mass.

Table 4: Expected Mass Spectrometry Data for this compound (C₅H₁₀BrNO)

Ion / Fragment Expected m/z Notes
[M]⁺ 180 / 182Molecular ion peak doublet, characteristic of one Br atom.
[M - Br]⁺ 101Loss of the bromine atom.
[CH₂Br]⁺ 93 / 95Fragment corresponding to the bromoacetyl moiety.
Calculated Exact Mass 179.9949For C₅H₁₀⁷⁹BrNO (HRMS confirmation).

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the tertiary amide carbonyl (C=O) stretch. This peak, often referred to as the Amide I band, is typically found in the region of 1630-1680 cm⁻¹. researchgate.netnih.gov Other key absorptions include the C-N stretching vibration and the C-Br stretch, which appears at a lower wavenumber. The absence of an N-H stretching band (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide. libretexts.org

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
C-H (Alkyl) Stretch2850-2960
C=O (Amide I) Stretch1630-1680 (strong)
C-N Stretch1100-1300
C-Br Stretch515-690

X-ray Crystallography for Solid-State Structure Determination

There is no publicly accessible X-ray crystallographic data for this compound. The determination of the solid-state structure of a compound, which provides precise information on bond lengths, bond angles, and crystal packing, relies on single-crystal X-ray diffraction analysis. Without experimental data, any discussion on the crystal structure of this specific compound would be purely speculative.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

Similarly, detailed experimental data from advanced hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound are not available in the public domain. These techniques are fundamental for the separation, identification, and quantification of chemical compounds.

A typical analysis would involve:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of a volatile and thermally stable compound like this compound. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then fragment the molecule, providing a unique mass spectrum that acts as a chemical fingerprint. Predicted fragmentation patterns would likely involve cleavage of the carbon-bromine bond and alpha-cleavage relative to the carbonyl group of the amide. However, without experimental data, retention times and specific fragmentation ions cannot be detailed.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or those that are thermally labile, LC-MS is the preferred method. A liquid chromatograph would separate the compound, which would then be ionized (e.g., through electrospray ionization - ESI) and analyzed by the mass spectrometer. This would provide information on the molecular weight and, through tandem MS/MS experiments, on the structure of the compound. While predicted m/z values for adducts such as [M+H]⁺ and [M+Na]⁺ can be calculated, no experimental data is available to confirm these or to provide details on chromatographic conditions.

Due to the absence of specific research findings, the creation of detailed data tables for crystallographic parameters or mass spectrometric fragmentation is not possible.

Environmental Fate and Degradation Studies of 2 Bromo N Ethyl N Methylacetamide

Abiotic Degradation Pathways

Abiotic degradation, occurring without the involvement of living organisms, is a crucial factor in determining the environmental persistence of a chemical compound. For 2-Bromo-N-ethyl-N-methylacetamide, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is significantly influenced by pH and temperature. For bromoacetamides, the carbon-bromine bond is susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Studies on related haloacetic acids (HAAs) and other brominated compounds indicate that the bromine atom is a good leaving group, making compounds like this compound susceptible to hydrolysis. The hydrolysis of alkyl bromides can proceed through both SN1 and SN2 mechanisms, depending on the structure of the alkyl group and the reaction conditions. In alkaline conditions, the hydrolysis of some alkyl bromides occurs simultaneously via substitution and elimination reactions. documentsdelivered.com For N-methylcarbamates, which share the amide linkage, hydrolysis in alkaline solutions has been shown to proceed via an E1cB (unimolecular elimination conjugate base) mechanism, leading to the formation of an isocyanate intermediate. researchgate.net

The degradation rates of haloacetamides are influenced by the type of halogen substituent, with the rate of reductive dehalogenation following the order: iodo- > bromo- >> chloro-. nih.gov This suggests that this compound would hydrolyze at a faster rate than its chlorinated analogue.

Table 1: Predicted Hydrolysis Behavior of this compound Based on Related Compounds

Influencing FactorPredicted Effect on this compoundRationale from Analogous Compounds
pH Increased degradation rate in alkaline conditions.Base-catalyzed hydrolysis is a known degradation pathway for N-methylcarbamates and alkyl bromides. documentsdelivered.comresearchgate.net
Temperature Increased degradation rate with higher temperature.Hydrolysis reactions are generally accelerated by increased temperature.
Halogen Type Faster degradation compared to chlorinated acetamides.The carbon-bromine bond is weaker and a better leaving group than the carbon-chlorine bond. nih.gov

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The energy from photons can break chemical bonds, leading to the transformation of the parent compound.

While specific photolysis studies on this compound are absent, research on haloacetic acids (HAAs) demonstrates that these compounds can undergo photolytic and photocatalytic degradation in water. nih.gov The presence of a photocatalyst like titanium dioxide can significantly enhance the degradation rate. nih.gov For bromoacetic acids, the rate of photodegradation is directly proportional to the number of halogen atoms. nih.gov For instance, the half-lives for the photodegradation of tri-, di-, and mono-bromoacetic acids in the presence of titanium dioxide at 15°C were 8, 14, and 83 days, respectively. nih.gov This suggests that the bromine atom in this compound would make it susceptible to photolytic degradation, particularly in sunlit surface waters.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of many organic pollutants from the environment.

Microbial Transformation and Biodegradation Studies

Microorganisms have been shown to degrade a variety of amides and halogenated compounds. Studies on chloroacetamide herbicides have identified several bacterial genera capable of their degradation, including Amycolatopsis, Saccharomonospora, Mycobacterium, and Burkholderia. sci-hub.box The biodegradation of these herbicides was found to be a primary degradation pathway in soil. sci-hub.box

Similarly, research on the biodegradation of haloacetic acids (HAAs) in drinking water systems has identified various bacteria, such as Afipia and Methylobacterium species, that can utilize HAAs as a sole carbon and energy source. nih.govresearchgate.net These bacteria are often found in biofilms within water distribution systems. nih.govresearchgate.net The degradation of N,N-dimethylacetamide (DMAc), a structurally similar solvent, has been successfully achieved in vertical flow constructed wetlands, with dimethylamine (B145610) identified as a major intermediate. researchgate.netmdpi.com This indicates that the N,N-dialkylacetamide structure of the target compound is amenable to microbial breakdown.

Enzymatic Degradation Pathways

The microbial degradation of halogenated and amide-containing compounds is facilitated by specific enzymes. The initial step in the degradation of many halogenated compounds is dehalogenation, which can be catalyzed by enzymes such as dehalogenases. nih.govresearchgate.net For amide-containing compounds like acetamiprid, enzymes such as amidases and nitrile hydratases play a crucial role in breaking the amide bond. frontiersin.orgresearchgate.net

The general enzymatic pathway for the degradation of halogenated aromatics often involves three stages: an upper pathway that modifies peripheral groups, a middle pathway for dehalogenation, and a lower pathway that funnels the intermediates into central metabolism. nih.govresearchgate.net For a compound like this compound, it is plausible that a dehalogenase would first cleave the carbon-bromine bond, followed by an amidase that hydrolyzes the amide linkage to form N-ethyl-N-methylamine and acetic acid. These smaller molecules can then be readily utilized by microorganisms.

Environmental Monitoring and Presence (as applicable for related compounds)

There is no available data on the environmental monitoring or presence of this compound. However, studies have documented the occurrence of other brominated compounds, such as brominated flame retardants (BFRs) and bromophenols, in various environmental compartments, including water, soil, sediment, and biota. researchgate.netnih.govresearchgate.netnih.gov Haloacetamides, as a class of disinfection byproducts (DBPs), can be formed during water chlorination, particularly in the presence of bromide ions and organic nitrogen precursors. rsc.org The presence of these related compounds in the environment highlights the potential for this compound to be released and persist, although its specific detection would require targeted analytical methods.

Ecotoxicological Implications of the Compound and its Metabolites

Direct ecotoxicological data for this compound are scarce. However, the potential environmental impact can be estimated by examining studies on similar compounds, such as bromoacetamide and its potential degradation products like bromate (B103136).

Toxicity of Related Amides:

Bromoacetamide (BAcAm), a related nitrogenous disinfection by-product, has been shown to induce developmental toxicity in zebrafish embryos (Danio rerio). researchgate.net Exposure to BAcAm resulted in increased mortality and malformation rates, decreased hatching rates and body length, and inhibited locomotor capacity. researchgate.net The study suggested that this toxicity was due to the disruption of thyroid hormone homeostasis. researchgate.net

Toxicity of Potential Degradation Products (Bromate):

The degradation of this compound could potentially lead to the formation of inorganic bromide, which under certain environmental conditions (e.g., during ozonation in water treatment), can be oxidized to bromate (BrO₃⁻). Bromate is a known toxicant with potential risks to aquatic life.

Studies on the acute toxicity of bromate have been conducted on a variety of aquatic organisms. For example, potassium bromate and sodium bromate have shown toxic effects on green algae, water fleas, and zebrafish. nih.gov The sensitivity to bromate varies among species, with invertebrates like Daphnia magna often showing higher sensitivity than fish. nih.govnih.gov

Table 1: Acute Toxicity of Sodium Bromate to Various Aquatic Organisms

Species Endpoint Concentration (mg/L) Exposure Time Reference
Scenedesmus obliquus (green alga) EC50 540.26 96 h nih.gov
Daphnia magna (water flea) EC50 127.90 48 h nih.gov
Daphnia magna (water flea) LC50 161.80 48 h nih.gov
Moina sp. (water flea) EC50 111.07 48 h nih.gov
Moina sp. (water flea) LC50 123.47 48 h nih.gov
Danio rerio (zebrafish) LC50 1065.6 96 h nih.gov

EC50: The concentration of a substance that causes a 50% effect on the tested population. LC50: The concentration of a substance that is lethal to 50% of the tested population.

Table 2: Acute Toxicity of Potassium Bromate to Various Aquatic Organisms

Species Endpoint Concentration (mg/L) Exposure Time Reference
Scenedesmus obliquus (green alga) EC50 738.18 96 h nih.gov
Daphnia magna (water flea) EC50 154.01 48 h nih.gov
Daphnia magna (water flea) LC50 198.52 48 h nih.gov
Moina sp. (water flea) EC50 161.80 48 h nih.gov
Moina sp. (water flea) LC50 175.68 48 h nih.gov
Danio rerio (zebrafish) LC50 931.4 96 h nih.gov

EC50: The concentration of a substance that causes a 50% effect on the tested population. LC50: The concentration of a substance that is lethal to 50% of the tested population.

Given the toxicity of related bromoacetamides and the potential for the formation of toxic degradation products like bromate, it is crucial that specific ecotoxicological studies are conducted on this compound to accurately assess its environmental risk.

Strategies for Environmental Remediation and Waste Minimization

In the event of environmental contamination with this compound, several remediation strategies, proven effective for other halogenated organic compounds, could be considered. The choice of a specific technology would depend on the concentration of the contaminant, the environmental matrix (soil, water), and site-specific conditions.

Physicochemical Methods:

Adsorption: Activated carbon, particularly granular activated carbon (GAC), is a widely used adsorbent for removing organic compounds from water. waterworld.commdpi.com The porous structure of activated carbon provides a large surface area for the adsorption of organic molecules. mdpi.com The effectiveness of GAC for removing brominated compounds can depend on factors like the type of carbon, contact time, and water quality. nih.gov Biochar, a carbonaceous material produced from biomass, has also shown potential for the adsorption and enhanced degradation of organohalide contaminants. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are designed to generate highly reactive hydroxyl radicals (•OH) that can break down persistent organic pollutants. youtube.comresearchgate.net These processes include ozonation, UV/H₂O₂ treatment, and photocatalysis. nih.govmdpi.com AOPs can be effective in mineralizing organic compounds into less harmful substances like water, carbon dioxide, and inorganic ions. researchgate.net However, the formation of potentially toxic by-products needs to be carefully monitored. nih.gov

Chemical Reduction: Chemical reduction can be used to convert toxic compounds into less toxic forms. mdpi.com For instance, sulfite (B76179) has been shown to rapidly degrade brominated and iodinated haloacetamides through reductive dehalogenation. nih.gov This process involves a nucleophilic substitution reaction where the halide is displaced. nih.gov

Biological Methods:

Bioremediation: This approach utilizes microorganisms like bacteria and fungi to degrade contaminants. nih.goviosrjournals.org Bioremediation can be a cost-effective and environmentally friendly option. researchgate.netsaudijournals.com The process can occur in-situ or ex-situ and can be enhanced by adding nutrients or electron acceptors to stimulate microbial activity. iosrjournals.orgresearchgate.net The effectiveness of bioremediation is influenced by environmental factors such as temperature, pH, and the presence of other pollutants. researchgate.netfrontiersin.org

Phytoremediation: This method uses plants to remove, degrade, or contain environmental contaminants. nih.gov Rhizofiltration, a type of phytoremediation, uses plant roots to absorb and adsorb pollutants from water. nih.gov

Waste Minimization:

The most effective approach to preventing environmental contamination is waste minimization at the source. This can be achieved through process optimization to reduce the generation of waste streams containing this compound, as well as by implementing recycling or destruction technologies for any waste that is produced.

Safety Protocols and Risk Assessment in Research Environments for 2 Bromo N Ethyl N Methylacetamide

General Laboratory Handling Procedures and Engineering Controls

Handling of 2-Bromo-N-ethyl-N-methylacetamide should always be conducted with the assumption that the compound is hazardous. lgcstandards.com

Core Principles:

Minimize Exposure: All procedures should be designed to minimize the generation and dissemination of dust or aerosols. coleparmer.com

Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential release. fishersci.comfishersci.com

Hygiene Practices: Avoid contact with skin, eyes, and clothing. coleparmer.comlgcstandards.com Do not eat, drink, or smoke in the laboratory. lgcstandards.com Hands should be washed thoroughly after handling the compound, even if gloves were worn. coleparmer.comlgcstandards.com

Engineering Controls: Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

Control TypeDescription
Chemical Fume Hood All weighing and handling of the solid or its solutions must be conducted in a properly functioning chemical fume hood to capture vapors and aerosols at the source. fishersci.comfishersci.com
Ventilated Enclosures For certain operations, a glove box or other ventilated enclosure may be appropriate to provide a higher level of containment. osha.gov
Safety Shower and Eyewash Station Facilities must be equipped with an easily accessible and tested safety shower and eyewash station. coleparmer.com

Personal Protective Equipment (PPE) Selection and Use

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure. PPE should be selected based on the potential for exposure in a given procedure.

Recommended PPE:

Body PartProtectionStandard/Specification Examples
Hands Chemical-resistant gloves (e.g., nitrile) are required. coleparmer.com Consider double-gloving for added protection. halyardhealth.com Gloves must be inspected before use and changed immediately if contaminated or damaged. fishersci.beASTM D6978 (for chemotherapy drugs, a good indicator for hazardous compounds) gerpac.eu
Eyes/Face Chemical safety goggles are mandatory. coleparmer.com A face shield should be worn in addition to goggles when there is a splash hazard. halyardhealth.comsigmaaldrich.comANSI Z87.1 (USA) or EN 166 (Europe) coleparmer.comfishersci.be
Body A lab coat, buttoned completely, is required. fishersci.be For procedures with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat. osha.govGowns should be demonstrated to be resistant to the chemicals being handled. gerpac.eupogo.ca
Respiratory For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for particulates or a respirator with an appropriate organic vapor cartridge) must be used. coleparmer.comfishersci.beNIOSH (USA) or EN 149 (Europe) coleparmer.comfishersci.be

Ventilation Requirements and Fume Hood Operation

Proper ventilation is critical for safely handling volatile or aerosolizable chemicals like this compound.

General Laboratory Ventilation: Laboratories should have a minimum of 6-10 air changes per hour (ACH) to ensure good air quality. stanford.edueldridgeusa.comcivco.com Air should be 100% fresh air and not recirculated. stanford.edu

Local Exhaust Ventilation (LEV): The primary method for controlling exposure is the use of a chemical fume hood. osha.govosha.gov

Fume Hood Operation: The fume hood sash should be kept as low as possible to maximize capture efficiency. osha.gov Work should be conducted at least 6 inches inside the hood. The hood's performance should be checked regularly.

Airflow: The fume hood should have a sufficient face velocity to contain contaminants, typically in the range of 80-120 feet per minute (fpm).

Emergency Response Procedures for Spills and Exposures

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Emergency TypeProcedure
Skin Exposure Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. coleparmer.comfishersci.com Seek immediate medical attention. coleparmer.comfishersci.com
Eye Exposure Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. coleparmer.comfishersci.com Remove contact lenses if present and easy to do. fishersci.com Seek immediate medical attention. coleparmer.comfishersci.com
Inhalation Move the exposed individual to fresh air immediately. coleparmer.comfishersci.com If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. coleparmer.com Seek immediate medical attention. coleparmer.comfishersci.com
Ingestion Do NOT induce vomiting. coleparmer.comfishersci.com If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of water or milk. coleparmer.com Seek immediate medical attention. coleparmer.comfishersci.com
Minor Spill For a small spill contained within a fume hood, alert others in the area. austincc.edu Wearing appropriate PPE, absorb the spill with an inert material like vermiculite (B1170534) or sand. austincc.edufsu.edu Place the contaminated material in a sealed, labeled container for hazardous waste disposal. coleparmer.com Clean the spill area with a suitable decontaminating solution.
Major Spill Evacuate the laboratory immediately and alert others. cornell.eduauburn.edu Close the doors to the affected area to contain the spill. cornell.edu Report the spill to the institution's emergency response team. austincc.educornell.edu Do not attempt to clean up a large spill unless you are trained and equipped to do so. cornell.edu

Safe Storage Conditions and Incompatible Materials

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

Storage Location: Store in a cool, dry, and well-ventilated area away from direct sunlight. coleparmer.comfishersci.com The storage area should be designated for corrosive or toxic materials. fishersci.comfishersci.be

Container: Keep the container tightly closed to prevent moisture absorption and release of vapors. coleparmer.comfishersci.com

Incompatible Materials: As an alkylating agent and a bromo-compound, this compound is likely incompatible with:

Strong oxidizing agents coleparmer.comfishersci.com

Strong bases coleparmer.comfishersci.com

Strong acids fishersci.com

Reactive metals

Waste Disposal Guidelines and Environmental Regulations

As a halogenated organic compound, this compound requires specific disposal procedures. bucknell.eduillinois.edu

Waste Segregation: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container. illinois.edu This waste should be segregated as "halogenated organic waste". bucknell.educornell.edu Do not mix with non-halogenated waste. cornell.eduubc.ca

Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents. illinois.edu

Disposal Method: Disposal must be handled by a licensed hazardous waste disposal company, typically through high-temperature incineration. bucknell.eduepa.gov Do not dispose of this chemical down the drain or in regular trash. lgcstandards.comcornell.edu

Regulations: All waste disposal must comply with local, state, and federal environmental regulations.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Bromo-N-ethyl-N-methylacetamide with high purity?

Methodological Answer:
The synthesis of this compound typically involves bromination of the parent acetamide or substitution reactions. A common approach is the reaction of N-ethyl-N-methylacetamide with brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key parameters include:

  • Solvent selection : Use polar aprotic solvents like dichloromethane or THF to enhance reactivity .
  • Temperature control : Maintain temperatures between 0–25°C to prevent over-bromination or decomposition .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via HPLC or GC-MS, targeting >95% purity .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify ethyl (δ 1.1–1.3 ppm, triplet) and methyl (δ 3.0–3.3 ppm, singlet) groups on the amide nitrogen. The bromoacetamide moiety shows a characteristic CH₂Br signal at δ 3.8–4.2 ppm (quartet) .
    • ¹³C NMR : Confirm the carbonyl carbon (δ 165–170 ppm) and brominated carbon (δ 30–35 ppm) .
  • IR Spectroscopy : Detect the amide C=O stretch (~1650 cm⁻¹) and C-Br bond (~550 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic/amide groups, as demonstrated for structurally analogous bromoacetamides .

Advanced: How can researchers address discrepancies in reaction yields during bromination of N-ethyl-N-methylacetamide derivatives?

Methodological Answer:
Yield variations often arise from competing side reactions (e.g., over-bromination or hydrolysis). Mitigation strategies include:

  • Kinetic Control : Use stoichiometric brominating agents and short reaction times to favor mono-bromination .
  • Byproduct Analysis : Employ LC-MS or TLC to identify intermediates (e.g., dibrominated species or hydrolysis products). Adjust pH to stabilize the amide bond .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to optimize regioselectivity .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
The bromine atom acts as a leaving group, facilitating SN₂ or SN₁ mechanisms depending on steric and electronic factors:

  • Steric Effects : Bulky N-ethyl and N-methyl groups may hinder backside attack, favoring carbocation formation (SN₁) in polar solvents .
  • Leaving Group Ability : Bromine’s high electronegativity enhances leaving group propensity compared to chloro analogs. Kinetic studies (e.g., Eyring plots) quantify activation parameters .
  • Cross-Coupling Applications : The compound serves as an electrophile in Suzuki-Miyaura reactions with arylboronic acids, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .

Advanced: How can researchers resolve contradictions in biological activity data for bromoacetamide derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from:

  • Conformational Flexibility : Use X-ray crystallography or molecular docking to correlate bioactive conformers with activity .
  • Metabolic Stability : Perform in vitro assays (e.g., microsomal stability tests) to assess degradation pathways .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl with cyclopropyl) and evaluate potency trends .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use gloveboxes or fume hoods to avoid moisture exposure. Monitor degradation via periodic NMR or TLC .

Advanced: How can computational chemistry aid in designing derivatives of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous/organic matrices .
  • Docking Studies : Identify potential binding pockets in target proteins (e.g., kinases) using AutoDock Vina .
  • QSAR Models : Corrogate electronic descriptors (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.